N-(3-(methylsulfonamido)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Description
N-(3-(methylsulfonamido)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been found to exhibit anti-cancer and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed effective routes for synthesizing novel arylsulfonamides and azetidine derivatives, showcasing dynamic NMR behavior in solution due to restricted rotation around certain bonds. This indicates a broader application in the synthesis of structurally complex molecules for further pharmacological evaluation (Alizadeh & Rezvanian, 2008).
Antibacterial Activity
A series of α-tolylsulfonamide derivatives exhibited significant antibacterial activity, suggesting the potential of sulfonamide compounds in developing new antibiotics. The study identified compounds with potent activity against key bacterial strains, illustrating the chemical's applicability in addressing antibiotic resistance (Ajani et al., 2012).
Enzyme Inhibition
Sulfonamide derivatives have shown strong affinity towards carbonic anhydrase isozymes, presenting a pathway for the development of novel drugs. Metal complexes of these compounds also displayed nanomolar inhibition against certain isozymes, which is crucial for designing antiglaucoma drugs with minimal topical side effects (Scozzafava et al., 2002).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and analyzed for their cardiac electrophysiological activity, indicating their potential as class III agents in treating arrhythmias. This highlights the compound's relevance in developing therapeutic agents for cardiovascular diseases (Morgan et al., 1990).
Photodegradation Studies
The photodegradation of sulfonylurea herbicides, including their hydrolysis in various pH conditions, has been explored. Understanding the degradation pathways of such compounds is essential for environmental monitoring and developing more eco-friendly herbicides (Boschin et al., 2007).
Chemosensor Development
Research into the development of chemosensors for detecting ions like Cu2+ and H2PO4− has incorporated sulfonamide compounds. This application demonstrates the compound's utility in analytical chemistry for environmental and biological monitoring (Meng et al., 2018).
properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S2/c1-21(17,18)14-11-5-3-4-10(6-11)13-12(16)9-7-15(8-9)22(2,19)20/h3-6,9,14H,7-8H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSLWCYTLPEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methanesulfonamidophenyl)-1-methanesulfonylazetidine-3-carboxamide |
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